1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
Overview
Description
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound characterized by the presence of two oxazoline rings attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Unique due to the presence of two oxazoline rings.
1,3-Bis(oxazoline)benzene: Lacks the isopropyl groups, resulting in different chemical properties.
1,3-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKPVKPCZOURSR-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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